

comparative analysis of 2-Methoxyphenyl acetate and 4-Methoxyphenyl acetate

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Compound of Interest

Compound Name: 2-Methoxyphenyl acetate

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Comparative Analysis: 2-Methoxyphenyl Acetate vs. 4-Methoxyphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **2-Methoxyphenyl acetate** and **4-Methoxyphenyl acetate**, two isomeric compounds with distinct properties and reactivities. Understanding these differences is crucial for applications in organic synthesis, materials science, and pharmaceutical development.

Introduction

2-Methoxyphenyl acetate (also known as Guaiacol acetate) and 4-Methoxyphenyl acetate are aromatic esters derived from the acetylation of guaiacol and mequinol, respectively. The position of the methoxy group relative to the acetate functionality (ortho vs. para) significantly influences their physicochemical properties, chemical reactivity, and potential biological activities. This difference is primarily governed by the interplay of electronic and steric effects.

[1][2]

- **Electronic Effects:** The methoxy ($-OCH_3$) and acetate ($-OCOCH_3$) groups are both ortho, para-directing in electrophilic aromatic substitution.[3][4] The methoxy group is strongly activating due to resonance, while the acetate group is weakly activating. The relative

positioning of these groups determines the electron density distribution on the aromatic ring, affecting reaction rates and regioselectivity.

- **Steric Effects:** The proximity of the methoxy group to the acetate in the ortho isomer (**2-Methoxyphenyl acetate**) introduces steric hindrance, which can impede the approach of reagents and influence reaction outcomes compared to the less hindered para isomer.[1][2]

Physicochemical Properties

The positional isomerism directly impacts the physical properties of these compounds, such as boiling point and density.

Property	2-Methoxyphenyl Acetate	4-Methoxyphenyl Acetate	References
Molecular Formula	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃	[5][6]
Molecular Weight	166.17 g/mol	166.17 g/mol	[5][6]
Appearance	Colorless to almost colorless clear liquid	Colorless liquid	[5]
CAS Number	613-70-7	1200-06-2	[6][7]
Boiling Point	240 °C @ 760 mmHg	246.1 °C @ 760 mmHg (est.)	[6][8][9]
Density	1.133 g/mL at 25°C	1.135 g/mL at 25°C	[8]
Refractive Index	n _{20/D} 1.512 - 1.514	n _{20/D} 1.516	[8][10]
Solubility	Soluble in organic solvents	Soluble in water (3102 mg/L @ 25°C est.), soluble in organic solvents	[6][10]

Chemical Reactivity and Synthesis

The primary difference in chemical reactivity stems from the steric hindrance and electronic influence of the substituent positions.

Synthesis

Both isomers are typically synthesized via the esterification of the corresponding phenol (guaiacol for the ortho-isomer, p-methoxyphenol for the para-isomer) with an acetylating agent like acetic anhydride.[11][12]

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the methoxy group is a strong activating, ortho, para-directing group.

- **4-Methoxyphenyl acetate:** The positions ortho to the powerful methoxy directing group are highly activated. The para position is blocked.
- **2-Methoxyphenyl acetate:** The position para to the methoxy group is strongly activated. The adjacent ortho position is sterically hindered, which may reduce its reactivity compared to the para position.[2]

Fries Rearrangement

The Fries rearrangement is a classic reaction of phenolic esters, converting them to hydroxyaryl ketones using a Lewis acid catalyst.[13][14] The reaction is selective for ortho and para products, with the ratio often controlled by temperature and solvent.[15][16]

- **2-Methoxyphenyl acetate:** The rearrangement would yield a mixture of acetyl-methoxyphenols. The primary products would likely be 2-hydroxy-3-methoxyacetophenone and 4-hydroxy-3-methoxyacetophenone.
- **4-Methoxyphenyl acetate:** This rearrangement would primarily yield 2-hydroxy-5-methoxyacetophenone, as the para position relative to the hydroxyl group is blocked by the methoxy group.

This differential outcome is a key synthetic distinction between the two isomers.

Biological Activity

While specific comparative studies are limited, the biological activities of related methoxyphenol compounds have been investigated.

- 2-Methoxyphenyl derivatives: Compounds based on the 2-methoxyphenol (guaiacol) scaffold have been studied for their antioxidant and cyclooxygenase (COX)-2 inhibitory activities.[17]
- 4-Methoxyphenyl derivatives: 2-(4-Methoxyphenyl)acetic acid, a related compound, has been identified as a potential plasma biomarker for non-small cell lung cancer and may have a protective role.[18] It has also been found as a metabolite in humans and various organisms and can act as a plant growth retardant.[19][20] Additionally, 3-(4-methoxyphenyl) acrylic acid has shown potential in preventing oxidative testicular toxicity.[21]

The different substitution patterns of the acetate isomers could lead to distinct interactions with biological targets, warranting further comparative investigation for drug development purposes.

Experimental Protocols

Protocol: Synthesis of 4-Methoxyphenyl Acetate

This protocol describes the esterification of 4-methoxyphenol. A similar procedure can be adapted for **2-methoxyphenyl acetate** using 2-methoxyphenol (guaiacol).

Materials:

- 4-methoxyphenol (10.00 g)
- Acetic anhydride (45 mL)
- Sodium acetate (10.00 g)
- Water (100 mL)
- Separatory funnel, round-bottom flask, heating mantle

Procedure:

- Combine acetic anhydride (45 mL) and sodium acetate (10.00 g) in a round-bottom flask.
- Slowly add 4-methoxyphenol (10.00 g) to the mixture in small portions.
- Heat the reaction mixture to 80°C for 20 minutes with stirring.

- Allow the mixture to cool to room temperature.
- Carefully pour the cooled mixture into 100 mL of water, which will result in an oil and water mixture.
- Transfer the mixture to a separatory funnel and separate the organic layer (the product, an oil) from the aqueous layer.
- The crude product can be purified further by distillation or chromatography.[\[12\]](#)

Protocol: Comparative Analysis via Fries Rearrangement

This experiment can qualitatively and quantitatively compare the reactivity and product distribution of the two isomers.

Materials:

- **2-Methoxyphenyl acetate**
- 4-Methoxyphenyl acetate
- Aluminum chloride (AlCl_3), anhydrous
- Nitrobenzene (solvent)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- TLC plates, GC-MS equipment

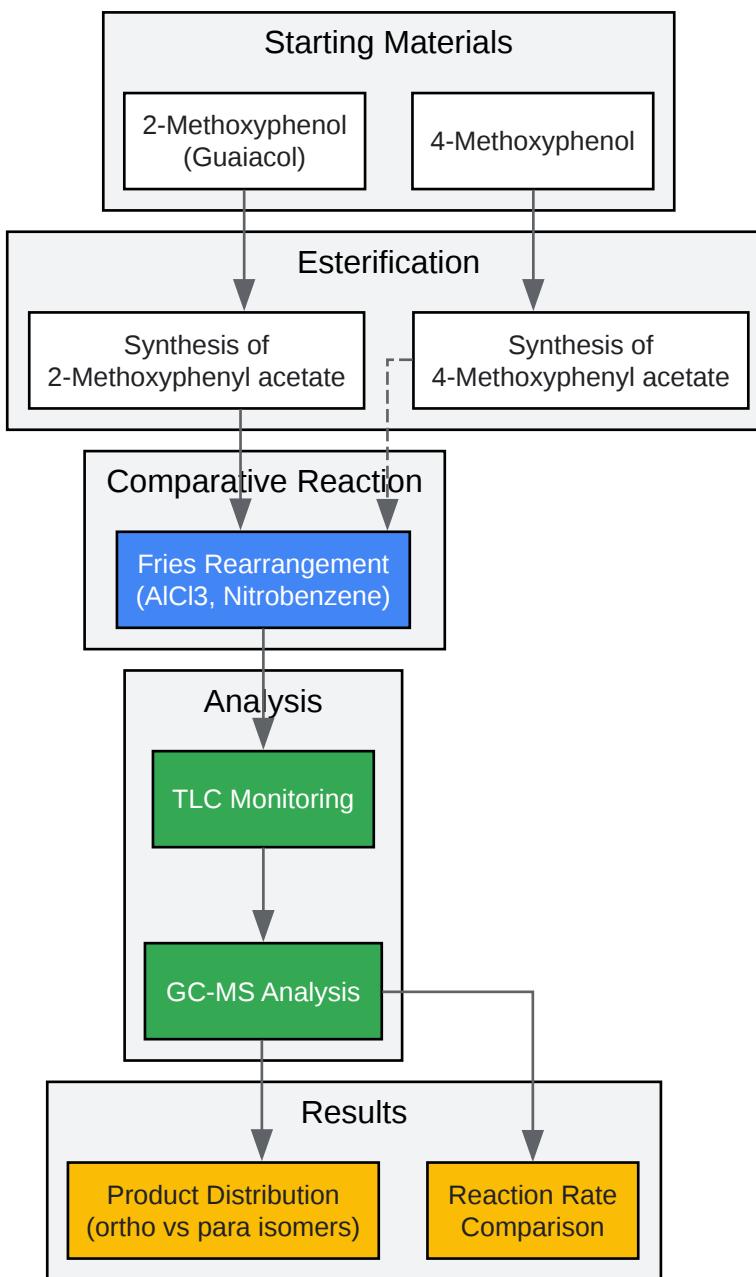
Procedure:

- Set up two separate, identical reactions. In each anhydrous reaction vessel, dissolve one of the isomeric acetates in nitrobenzene.
- Cool the solutions in an ice bath.

- Slowly add an equimolar amount of anhydrous aluminum chloride to each flask while stirring.
- Allow the reactions to proceed at a controlled temperature (e.g., 25°C). Monitor the progress of each reaction over time by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
- After a set time (e.g., 4 hours), quench both reactions by carefully pouring them into a mixture of ice and concentrated HCl.
- Extract the products with ethyl acetate, wash the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Analyze the resulting product mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine the relative ratios of the rearranged ortho and para hydroxy ketones. This will provide data on the conversion rate and regioselectivity for each isomer.

Visualizations

Comparative Experimental Workflow

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Caption: Workflow for synthesis and comparative analysis of isomers.

Conclusion

The seemingly minor structural difference between **2-Methoxyphenyl acetate** and **4-Methoxyphenyl acetate** leads to significant variations in their physical properties and chemical

reactivity. The para isomer is generally less sterically hindered, which can influence reaction rates in processes like electrophilic substitution. The Fries rearrangement provides a clear example of how their distinct structures lead to different synthetic outcomes. These differences are critical for researchers designing synthetic pathways or developing new molecules for pharmaceutical applications, where regiochemistry can determine biological activity.

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